![molecular formula C14H11Br3O B14633375 1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene CAS No. 57267-91-1](/img/structure/B14633375.png)
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene is an organic compound with the molecular formula C14H11Br3O. This compound is a derivative of benzene, where three bromine atoms are substituted at the 1, 3, and 5 positions, and a methoxy group is attached to the 2 position, which is further connected to a 4-methylphenyl group. It is a brominated aromatic ether, known for its utility in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene can be synthesized through several methods:
Bromination of Aniline: Brominating aniline with elemental bromine gives 2,4,6-tribromoaniline.
Bromoacetylene Trimerization: The action of light on bromoacetylene can effect an alkyne trimerization to form 1,3,5-tribromobenzene.
Decomposition of 2,4,6-Tribromophenylhydrazine: This method involves the reduction of 2,4,6-tribromobenzenediazonium sulfate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
Controlled Bromination: Using bromine or bromine-containing reagents in the presence of catalysts to achieve selective bromination.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of polymers and advanced materials.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Chemical Research: Studied for its reactivity and properties in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene involves its interaction with molecular targets through its bromine atoms and methoxy group. The bromine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tribromobenzene: A simpler analog without the methoxy and methylphenyl groups.
2,4,6-Tribromoanisole: Similar structure but with a methoxy group instead of the methylphenyl group.
2,4,6-Tribromo-3-methyl anisole: Another related compound with slight structural variations.
Uniqueness
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene is unique due to the presence of both the methoxy and methylphenyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
57267-91-1 |
|---|---|
Molekularformel |
C14H11Br3O |
Molekulargewicht |
434.95 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-[(4-methylphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H11Br3O/c1-9-2-4-10(5-3-9)8-18-14-12(16)6-11(15)7-13(14)17/h2-7H,8H2,1H3 |
InChI-Schlüssel |
ZPKCZOHGDJHNSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
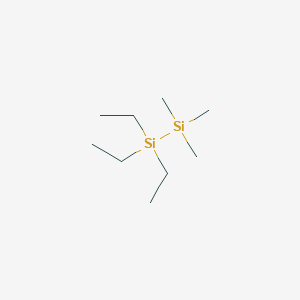
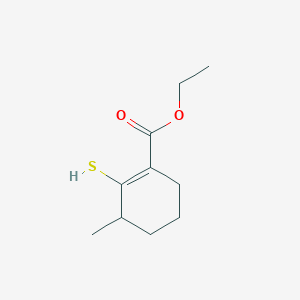
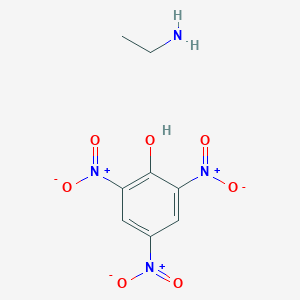
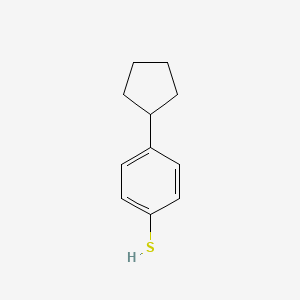
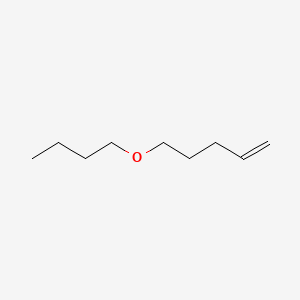
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)

